![molecular formula C13H16O3 B1164306 (1S,3S)-3-Hydroxycyclopentane carboxylic acid benzyl ester](/img/no-structure.png)
(1S,3S)-3-Hydroxycyclopentane carboxylic acid benzyl ester
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Overview
Description
(1S,3S)-3-Hydroxycyclopentane carboxylic acid benzyl ester is a synthetic intermediate useful for pharmaceutical synthesis.
Scientific Research Applications
Biological Activity of Carboxylic Acids
Natural carboxylic acids, similar in structure to (1S,3S)-3-Hydroxycyclopentane carboxylic acid benzyl ester, are known for their biological activities. A study compared the effects of different carboxylic acids on their antioxidant, antimicrobial, and cytotoxic activities. The research revealed that the structure of carboxylic acids significantly influences their bioactivity. For instance, the presence of hydroxyl groups in these molecules was found to affect their intermolecular interactions and cytotoxic potential. Furthermore, the carboxyl group in these acids was highlighted for its role in chelating transition metal ions (Godlewska-Żyłkiewicz et al., 2020).
Enzymatic Activities and Applications
Carboxylic ester hydrolases (CEHs) are enzymes that catalyze the hydrolysis of carboxylic esters to produce alcohol and acid. These enzymes are identified across various domains of life, including bacteria. The structural studies of bacterial CEHs provide insights into their diverse catalytic machinery, substrate specificity, and potential industrial applications. The study pointed out the necessity of further structural studies of CEHs to understand their biological roles and industrial potential (Oh et al., 2019).
Chemical Synthesis and Functionalization
The selective functionalization of saturated C-H bonds has garnered significant interest, especially in the context of metal-catalyzed C-H bond functionalization reactions. Metalloporphyrin-catalyzed saturated C-H bond functionalization, which includes hydroxylation, amination, and carbenoid insertion, has been a subject of extensive research. These reactions are notable for their high selectivity and the potential to yield high product turnover numbers. The reactivity of metal-ligand multiple bonded species towards saturated C-H bonds and their involvement in the reactions were specifically discussed in the study (Che et al., 2011).
properties
Product Name |
(1S,3S)-3-Hydroxycyclopentane carboxylic acid benzyl ester |
---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.3 |
InChI |
InChI=1S/C13H16O3/c14-12-7-6-11(8-12)13(15)16-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12-/m0/s1 |
InChI Key |
RDUCOWDKAANTQZ-RYUDHWBXSA-N |
SMILES |
O[C@@H]1C[C@@H](C(OCC2=CC=CC=C2)=O)CC1 |
synonyms |
(1S,3S)-benzyl-3-hydroxycyclopentanecarboxylate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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